molecular formula C12H20ClN5 B15112851 N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B15112851
M. Wt: 269.77 g/mol
InChI Key: OAFCYJADLAEAGO-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylamine linker.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1,4-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)7-13-12-10(3)8-16(4)15-12;/h5-6,8-9H,7H2,1-4H3,(H,13,15);1H

InChI Key

OAFCYJADLAEAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2C(C)C)C.Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or disrupt signaling pathways involved in inflammation . Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its bis-pyrazole framework, distinguishing it from other heterocyclic derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Indicated Uses/Properties
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine Bis-pyrazole 1-isopropyl, 1,4-dimethyl Not explicitly stated (structural focus)
2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (Compound 1) Pyrazole-pyridine-benzaldehyde hybrid 1-isopropyl, methoxy, hydroxy Sickle cell disease, idiopathic pulmonary fibrosis
N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) Benzimidazole 4-methoxyaniline Research compound (structural analog studies)

Key Observations:

Core Heterocycles :

  • The target compound employs a bis-pyrazole system, whereas Compound 1 (patented) integrates pyrazole with pyridine and benzaldehyde. This hybrid structure in Compound 1 enhances π-π stacking and hydrogen-bonding capabilities, likely contributing to its efficacy in hypoxia-related disorders .
  • Benzimidazole derivatives (e.g., B1) exhibit distinct aromaticity and hydrogen-bonding profiles compared to pyrazoles, which may influence target selectivity .

However, Compound 1’s additional hydroxy and methoxy groups on the benzaldehyde moiety may enhance solubility and bioavailability . The 1,4-dimethyl groups on the target compound’s pyrazole could reduce rotational freedom, possibly stabilizing its conformation in hydrophobic environments.

Therapeutic Potential: Compound 1 has advanced to clinical-stage development for sickle cell disease, highlighting the therapeutic viability of pyrazole-containing hybrids . In contrast, the target compound’s bis-pyrazole structure lacks direct evidence of biological activity in the provided materials but shares structural motifs with known bioactive analogs. Benzimidazole derivatives like B1 are often explored for antimicrobial or anticancer applications, underscoring the divergent therapeutic pathways of structurally related heterocycles .

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